molecular formula C10H8N2O4 B1432308 (3-(2-Nitrophenyl)isoxazol-5-yl)methanol CAS No. 325744-47-6

(3-(2-Nitrophenyl)isoxazol-5-yl)methanol

Cat. No.: B1432308
CAS No.: 325744-47-6
M. Wt: 220.18 g/mol
InChI Key: LIVZPJLGTCSHBK-UHFFFAOYSA-N
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Description

(3-(2-Nitrophenyl)isoxazol-5-yl)methanol: is a chemical compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a nitrophenyl group attached to the isoxazole ring, which is further connected to a methanol group. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-Nitrophenyl)isoxazol-5-yl)methanol typically involves the cycloaddition reaction of nitrile oxides with alkynesThe reaction proceeds through the formation of a nitrile oxide intermediate, which then reacts with an alkyne to form the isoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of metal-free synthetic routes is also being explored to reduce costs, toxicity, and waste generation .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-(2-Nitrophenyl)isoxazol-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group in the methanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

Chemistry: (3-(2-Nitrophenyl)isoxazol-5-yl)methanol is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Isoxazole derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities .

Medicine: The compound is explored for its potential use in developing new medications. Its derivatives are being investigated for their ability to interact with specific biological targets, such as enzymes and receptors, to treat various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (3-(2-Nitrophenyl)isoxazol-5-yl)methanol involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can participate in electron transfer reactions, while the isoxazole ring can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • (3-(2-Chlorophenyl)isoxazol-5-yl)methanol
  • (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol
  • (3-(4-Nitrophenyl)isoxazol-5-yl)methanol

Comparison: (3-(2-Nitrophenyl)isoxazol-5-yl)methanol is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its chloro and dichloro analogs. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical reactions. This versatility makes this compound a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

[3-(2-nitrophenyl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-6-7-5-9(11-16-7)8-3-1-2-4-10(8)12(14)15/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVZPJLGTCSHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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